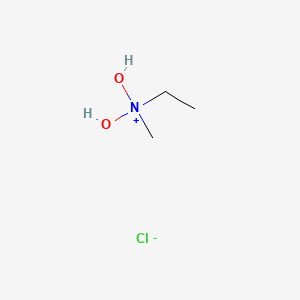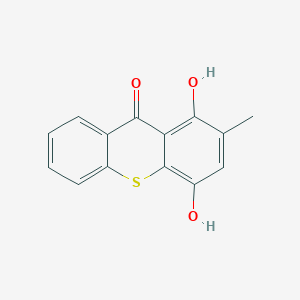
9H-Thioxanthen-9-one, 1,4-dihydroxy-2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-Thioxanthen-9-one, 1,4-dihydroxy-2-methyl-: is a derivative of thioxanthone, a class of compounds known for their diverse biological activities and applications in various fields Thioxanthones are characterized by their tricyclic structure, which includes a sulfur atom in the central ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Thioxanthen-9-one, 1,4-dihydroxy-2-methyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-chloronicotinic acid with phloroglucinol, followed by cyclization to form the desired thioxanthone derivative . The reaction conditions often involve the use of catalysts and specific solvents to optimize yield and purity.
Industrial Production Methods: Industrial production of thioxanthone derivatives, including 9H-Thioxanthen-9-one, 1,4-dihydroxy-2-methyl-, may involve large-scale synthesis using similar cyclization reactions. The process is optimized for scalability, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow synthesis and green chemistry principles are often employed to enhance efficiency and reduce waste .
Chemical Reactions Analysis
Types of Reactions: 9H-Thioxanthen-9-one, 1,4-dihydroxy-2-methyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The methyl and hydroxyl groups can participate in substitution reactions, leading to the formation of various substituted thioxanthones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under specific conditions to achieve desired substitutions.
Major Products:
Scientific Research Applications
Chemistry: In chemistry, 9H-Thioxanthen-9-one, 1,4-dihydroxy-2-methyl- is used as a photoinitiator in polymerization reactions. Its ability to absorb UV light and initiate polymerization makes it valuable in the production of coatings, adhesives, and other polymer-based materials .
Biology: The compound exhibits significant biological activity, including antioxidant and anti-inflammatory properties. It is studied for its potential therapeutic applications in treating various diseases, including cancer and inflammatory disorders .
Medicine: In medicine, thioxanthone derivatives are explored for their potential as drug candidates. Their ability to modulate biological pathways and interact with specific molecular targets makes them promising candidates for drug development .
Industry: Industrially, 9H-Thioxanthen-9-one, 1,4-dihydroxy-2-methyl- is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 9H-Thioxanthen-9-one, 1,4-dihydroxy-2-methyl- involves its interaction with specific molecular targets and pathways. One key pathway is the modulation of the Nrf2 (nuclear factor erythroid-derived 2-like 2) pathway, which plays a crucial role in cellular response to oxidative stress and inflammation . By enhancing Nrf2 translocation, the compound exerts antioxidant and anti-inflammatory effects, making it a potential therapeutic agent for various diseases .
Comparison with Similar Compounds
- 2,4-Diethyl-9H-thioxanthen-9-one
- 2-Isopropyl-9H-thioxanthen-9-one
- 2,7-Dimethoxy-9H-thioxanthen-9-one
Comparison: Compared to other thioxanthone derivatives, 9H-Thioxanthen-9-one, 1,4-dihydroxy-2-methyl- is unique due to the presence of hydroxyl and methyl groups, which enhance its chemical reactivity and biological activity. The specific substitutions on the thioxanthone core influence its solubility, photophysical properties, and interaction with biological targets, making it distinct from other similar compounds .
Properties
CAS No. |
835596-92-4 |
|---|---|
Molecular Formula |
C14H10O3S |
Molecular Weight |
258.29 g/mol |
IUPAC Name |
1,4-dihydroxy-2-methylthioxanthen-9-one |
InChI |
InChI=1S/C14H10O3S/c1-7-6-9(15)14-11(12(7)16)13(17)8-4-2-3-5-10(8)18-14/h2-6,15-16H,1H3 |
InChI Key |
SCXXBSMGBJKNIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1O)C(=O)C3=CC=CC=C3S2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



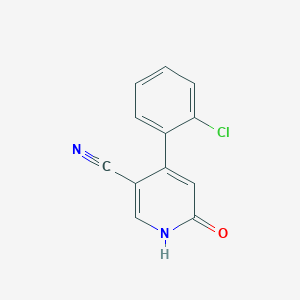
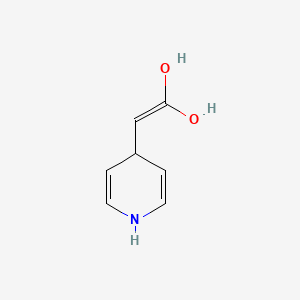
![3-(4-Nitrophenyl)bicyclo[2.2.1]hept-5-ene-2-carbaldehyde](/img/structure/B14206537.png)
![2,5-bis[5-(4-methylthiophen-2-yl)thiophen-2-yl]thiophene](/img/structure/B14206538.png)
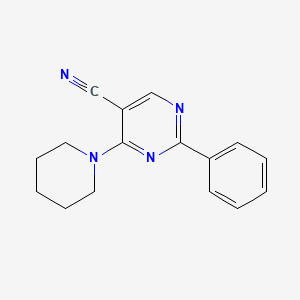
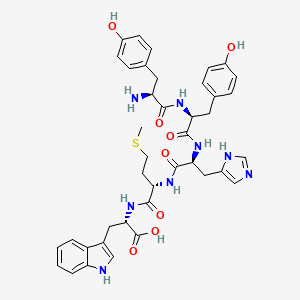
![2-[[(Z)-3-(4-chlorophenyl)-1-hydroxy-3-oxoprop-1-en-2-yl]diazenyl]benzonitrile](/img/structure/B14206563.png)
![3-(5-{[(3,4-Dichlorophenyl)methyl]amino}pyridin-3-yl)benzamide](/img/structure/B14206568.png)
![4-(4-Morpholinyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride](/img/structure/B14206576.png)
![Methanone, [1-(2-ethylbutyl)-6-methoxy-1H-benzimidazol-2-yl]phenyl-](/img/structure/B14206584.png)
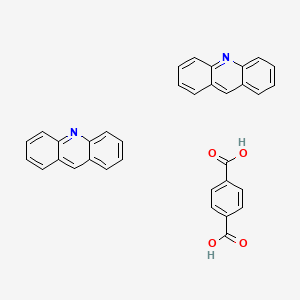
![1,1'-[(1R,2R)-Cyclohexane-1,2-diyl]dipiperidine](/img/structure/B14206595.png)
